molecular formula C9H11ClIN3O2 B2654381 tert-Butyl 2-chloro-5-iodopyrimidin-4-ylcarbamate CAS No. 1359655-47-2

tert-Butyl 2-chloro-5-iodopyrimidin-4-ylcarbamate

Cat. No. B2654381
CAS RN: 1359655-47-2
M. Wt: 355.56
InChI Key: UVIJHKDRWTXRRD-UHFFFAOYSA-N
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Description

“tert-Butyl 2-chloro-5-iodopyrimidin-4-ylcarbamate” is a chemical compound with the CAS Number: 1359655-47-2 . It has a molecular weight of 355.56 and its linear formula is C9H11ClIN3O2 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-chloro-5-iodopyrimidin-4-ylcarbamate” is defined by its linear formula C9H11ClIN3O2 . For a detailed molecular structure analysis, it would be best to use software tools that can visualize the 3D structure of the molecule based on its InChI key or SMILES string.


Physical And Chemical Properties Analysis

“tert-Butyl 2-chloro-5-iodopyrimidin-4-ylcarbamate” is a solid compound . It has a molecular weight of 355.56 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been utilized in structure-activity studies involving histamine H4 receptor ligands. Modifications of the pyrimidine core, including tert-butyl substitution, have been explored to optimize potency and efficacy for potential anti-inflammatory and antinociceptive activities. These studies highlight the compound's relevance in the development of new therapeutic agents targeting inflammation and pain (R. Altenbach et al., 2008).

Material Science and Photophysical Properties

In the realm of materials science, tert-Butyl 2-chloro-5-iodopyrimidin-4-ylcarbamate derivatives have been investigated for their potential in light-harvesting applications. The study of zinc porphyrins containing bulky groups like tert-butyl highlights the compound's role in developing supramolecular porphyrin arrays with broad absorption bands, efficient for light-harvesting (T. Balaban et al., 2003).

Organic Synthesis and Catalysis

In organic synthesis, the compound has been part of research focusing on novel catalytic systems for oxidation processes. Specifically, it has been involved in the development of metal-free catalytic systems for the oxidation of benzylic methylenes and primary amines to ketones and nitriles, respectively, showcasing its utility in green chemistry applications (Jintang Zhang et al., 2009).

Chemical Synthesis Techniques

Research on the synthesis of ruthenium complexes, where tert-butyl 2-chloro-5-iodopyrimidin-4-ylcarbamate derivatives serve as ligands, underscores the compound's significance in the preparation of complexes with diverse photochemical and electrochemical properties. This is crucial for applications ranging from catalysis to the development of new materials (S. Rau et al., 2004).

Safety and Hazards

The compound is associated with the GHS06 pictogram, indicating that it is hazardous . The signal word associated with this compound is "Danger" . For more detailed safety and hazard information, it would be best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

tert-butyl N-(2-chloro-5-iodopyrimidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClIN3O2/c1-9(2,3)16-8(15)14-6-5(11)4-12-7(10)13-6/h4H,1-3H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIJHKDRWTXRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate

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